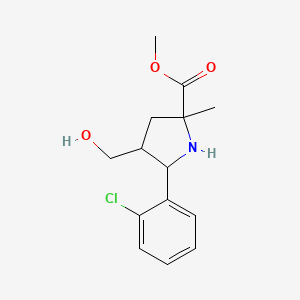
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (MCHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning it can exist in two different forms, known as enantiomers, that have different physical and chemical properties. MCHP is a derivative of pyrrolidine and is used in a variety of research applications, including drug design, enzyme inhibition, and protein structure analysis.
Mecanismo De Acción
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used as a model compound to study the mechanism of action of enzymes and other proteins. It has been found to interact with proteins in a number of ways, including binding to active sites, competing with other molecules for binding sites, and inducing conformational changes. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the effects of small molecule inhibitors on the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the biochemical and physiological effects of small molecule inhibitors on proteins. In particular, it has been used to study the effects of inhibitors on enzyme activity and protein structure. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the effects of inhibitors on receptor-ligand interactions and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for scientific research. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a chiral compound, which allows it to be used to study the structure and function of proteins. However, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is not very stable, which can limit its usefulness in certain experiments.
Direcciones Futuras
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a number of potential future applications in scientific research. For example, it can be used to study the structure and function of proteins, as well as to develop new drugs. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can be used to study the effects of small molecule inhibitors on enzyme activity and protein structure. Finally, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can be used to study the effects of inhibitors on receptor-ligand interactions and cell signaling pathways.
Aplicaciones Científicas De Investigación
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein structure analysis. It has been used as a model compound to study the structure and function of enzymes, as well as to study the interaction of drug molecules with their targets. In addition, Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has been used to study the structure of proteins and to develop new drugs.
Propiedades
IUPAC Name |
methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-9(8-17)12(16-14)10-5-3-4-6-11(10)15/h3-6,9,12,16-17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBCTGQDOJFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC=CC=C2Cl)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)
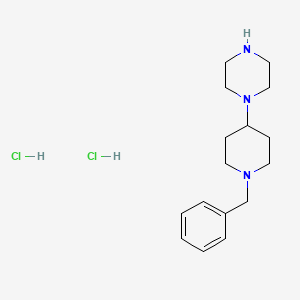
![3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388990.png)
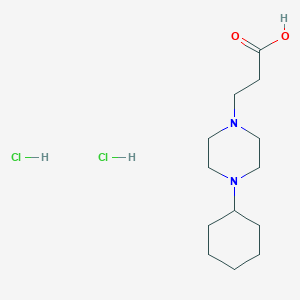
![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)

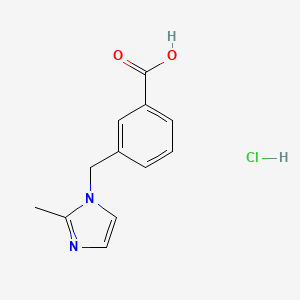
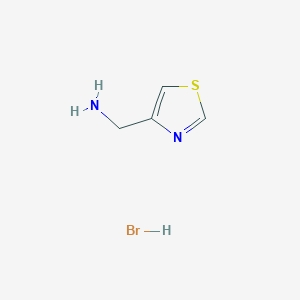
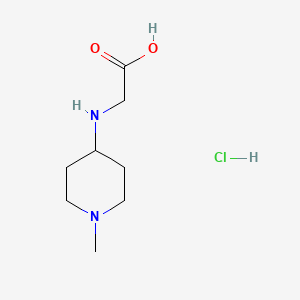
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
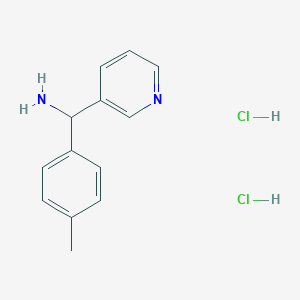
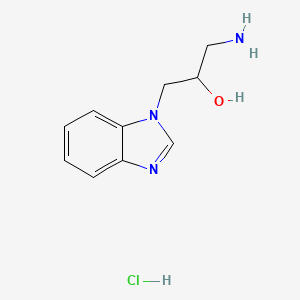
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)